molecular formula C12H7Cl2NO B1613929 2-(2,6-Dichlorobenzoyl)pyridine CAS No. 27693-36-3

2-(2,6-Dichlorobenzoyl)pyridine

Cat. No. B1613929
CAS RN: 27693-36-3
M. Wt: 252.09 g/mol
InChI Key: CDIUPILJBIGHGN-UHFFFAOYSA-N
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Description

“2-(2,6-Dichlorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H7Cl2NO and a molecular weight of 252.1 . Its IUPAC name is (2,6-dichlorophenyl)(2-pyridinyl)methanone .


Molecular Structure Analysis

The molecular structure of “2-(2,6-Dichlorobenzoyl)pyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

“2-(2,6-Dichlorobenzoyl)pyridine” has a molecular weight of 252.1 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Organic Synthesis

2-(2,6-Dichlorobenzoyl)pyridine: is utilized in organic synthesis as an intermediate for constructing complex molecules. Its dichlorobenzoyl group can act as an electrophile, reacting with various nucleophiles to form new bonds. This compound is particularly useful in the synthesis of piperidine derivatives, which are important in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, 2-(2,6-Dichlorobenzoyl)pyridine serves as a key intermediate for the synthesis of various drugs. It is involved in the design of BACE1 inhibitors, which are potential treatments for Alzheimer’s disease. The pyridine scaffold is a common motif in drug design due to its stability and ability to engage in hydrogen bonding .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. Its aromatic structure and electron-withdrawing groups make it suitable for creating materials with specific electronic properties, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .

Analytical Chemistry

2-(2,6-Dichlorobenzoyl)pyridine: is used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties allow it to be used in the calibration of analytical instruments and in the validation of analytical methods .

Agriculture

While specific applications in agriculture are not directly mentioned, compounds like 2-(2,6-Dichlorobenzoyl)pyridine could potentially be used in the synthesis of agrochemicals. Its reactive nature might allow for the creation of new pesticides or herbicides, although further research would be needed to confirm such applications .

Environmental Applications

In environmental science, 2-(2,6-Dichlorobenzoyl)pyridine could be explored for its role in the synthesis of environmentally friendly chemicals or in the degradation of pollutants. Its chemical properties might make it a candidate for studies on reducing environmental impact .

Safety and Hazards

The safety data sheet for pyridine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation .

Future Directions

While specific future directions for “2-(2,6-Dichlorobenzoyl)pyridine” are not available, there are ongoing studies on the synthesis and characterization of pyridine derivatives .

properties

IUPAC Name

(2,6-dichlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIUPILJBIGHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642023
Record name (2,6-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27693-36-3
Record name Methanone, (2,6-dichlorophenyl)-2-pyridinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27693-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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